2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide
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Overview
Description
2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide is a synthetic organic compound with the molecular formula C15H23N3O It is known for its complex structure, which includes a piperidine ring, a benzyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Amide Formation: The final step involves the formation of the amide linkage by reacting the intermediate with an appropriate amine and acylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring or benzyl group are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl halides, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropylacetamide
- 2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-isopropylacetamide
Uniqueness
Compared to similar compounds, 2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide is unique due to its specific structural features, such as the presence of the propanamide group
Properties
Molecular Formula |
C19H31N3O |
---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C19H31N3O/c1-15(2)22(19(23)16(3)20)14-18-10-7-11-21(13-18)12-17-8-5-4-6-9-17/h4-6,8-9,15-16,18H,7,10-14,20H2,1-3H3 |
InChI Key |
PYZNTYXCXWJKQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |
Origin of Product |
United States |
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